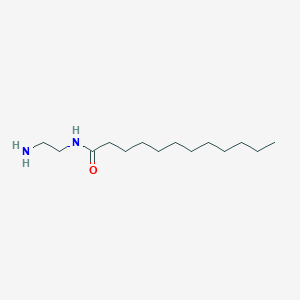
N-(2-Aminoethyl)dodecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)dodecanamide is a useful research compound. Its molecular formula is C14H30N2O and its molecular weight is 242.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis
N-(2-Aminoethyl)dodecanamide serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:
- Amide Formation: The compound can participate in amide bond formation, which is crucial for synthesizing pharmaceuticals and polymers.
- Surfactant Production: Its amphiphilic nature allows it to function effectively as a surfactant in various chemical processes, enhancing solubility and stability in formulations.
Biological Applications
Research into the biological activities of this compound has revealed several promising applications:
- Antimicrobial Properties: Preliminary studies indicate that the compound exhibits antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for use in antimicrobial formulations .
- Cell Membrane Interaction: The amino groups facilitate interactions with cell membranes, potentially enhancing drug delivery systems by improving membrane permeability and cellular uptake of therapeutic agents .
- Potential Therapeutic Agent: Ongoing research is exploring its efficacy as a therapeutic agent in various medical applications due to its favorable interaction with biological molecules.
Industrial Applications
This compound is utilized in several industrial contexts:
- Surfactants and Emulsifiers: Its ability to lower surface tension makes it suitable for formulating surfactants used in detergents, personal care products, and cosmetics. It stabilizes emulsions and enhances the solubility of active ingredients.
- Cleaning Agents: The compound's surfactant properties are leveraged in industrial cleaning formulations, providing effective cleaning action while being less irritating than traditional surfactants .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against bacterial strains. Results showed significant inhibition of growth at concentrations as low as 0.5%, indicating its potential for use in antimicrobial products.
Case Study 2: Skin Irritation Potential
In a skin irritation study, this compound was tested for topical application. Findings indicated minimal irritation at concentrations below 1%, suggesting a favorable safety profile for cosmetic applications .
特性
CAS番号 |
10138-02-0 |
|---|---|
分子式 |
C14H30N2O |
分子量 |
242.4 g/mol |
IUPAC名 |
N-(2-aminoethyl)dodecanamide |
InChI |
InChI=1S/C14H30N2O/c1-2-3-4-5-6-7-8-9-10-11-14(17)16-13-12-15/h2-13,15H2,1H3,(H,16,17) |
InChIキー |
DESVYRJXTAYBFA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCCN |
正規SMILES |
CCCCCCCCCCCC(=O)NCCN |
Key on ui other cas no. |
10138-02-0 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













